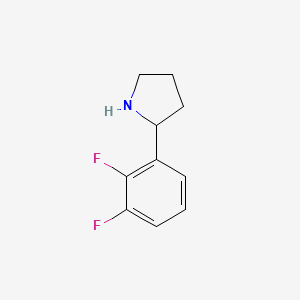

2-(2,3-Difluorophenyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “2-(2,3-Difluorophenyl)pyrrolidine” can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

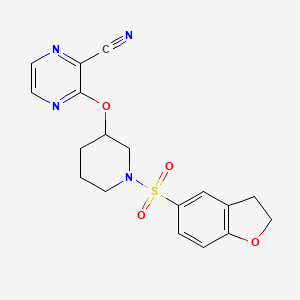

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The presence of the pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Physical and Chemical Properties Analysis

The physical form of “this compound” is a liquid . It has a molecular weight of 183.2 . The storage temperature is 4 degrees Celsius .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

- The compound has been involved in the synthesis of various derivatives, such as 2-(2,4-Difluorophenyl)pyridine, showcasing its utility in palladium-catalyzed Suzuki cross-coupling reactions. The resultant structures are confirmed using NMR and IR spectroscopy, indicating its role in producing compounds with precise structural requirements (Ding Yuqiang, 2011).

- It also serves as a precursor in synthesizing nootropic substances like (+/-)-nebracetam, highlighting its potential in producing biologically active compounds (J. Alves, 2007).

Advanced Material Synthesis

- The compound is integral in creating electroluminescent materials, such as the red electroluminescent complex, where its derivatives contribute to enhanced performance in electroluminescent devices (Yanyan Wang et al., 2007).

Pharmaceutical and Therapeutic Research

- Derivatives of 2-(2,3-Difluorophenyl)pyrrolidine have been explored for their potential effects on cell viability and apoptosis in cancer treatment, particularly in hepatocellular carcinoma cells, suggesting its relevance in medicinal research (M. Ramezani et al., 2017).

Stereoselective Synthesis

- The compound has been used in stereochemical resolution processes, emphasizing its significance in obtaining enantiomerically pure substances, a crucial aspect in the field of chirality and drug development (Xunlei Lv et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that many indole derivatives, which are structurally similar to 2-(2,3-difluorophenyl)pyrrolidine, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.

Mode of Action

It has been suggested that the compound may interact with its targets through electrostatic interactions . These interactions could potentially lead to changes in the conformation or activity of the target molecules, thereby influencing their function.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar indole derivatives , it is plausible that this compound may influence a variety of biochemical pathways.

Result of Action

It is known that similar indole derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may also have diverse molecular and cellular effects.

Action Environment

It is known that the biological activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-(2,3-Difluorophenyl)pyrrolidine are not well-documented in the literature. It is known that pyrrolidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and properties of the pyrrolidine derivative .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of available research data. Pyrrolidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound is stable under normal storage conditions .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Pyrrolidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It is likely that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently unknown. It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-(2,3-difluorophenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROKRZDCSQGVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C(=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B2607275.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2607278.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methylbenzoate](/img/structure/B2607283.png)

![Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate](/img/structure/B2607287.png)